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molecular formula C13H12ClNO3S B040869 3-(Chloroacetyl)-1-tosylpyrrole CAS No. 124511-96-2

3-(Chloroacetyl)-1-tosylpyrrole

Cat. No. B040869
M. Wt: 297.76 g/mol
InChI Key: YOGUEUYPEHSNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05059694

Procedure details

In a 100 cm3 one neck flask fitted with a condenser and a calcium chloride guard, 4 g of 3-acetyl-1-tosyl pyrrole 2 (15 mmoles) was introduced together with 30 cm3 of methanol. Then 4.5 g of 2,3,4,5,6,6-hexachloro-2,4-hexadiene-1-one (15 mmoles) was set under reflux during 6 hours and maintained under stirring at ambient temperature during one night. The solvent was evaporated and the crude product (8.5 g) was dissolved in 15 cm3 of chloroform, filtered (the pentachlorophenol was not very soluble in this solvent) and separated on silica gel column (250 g; 60-200 82 m; eluting with 1-29-70 acetic acid-ethyl acetate-heptane; VR =650 cm3) to give 2.35 g of white crystals 3 (M=297.5, yield: 53%).
[Compound]
Name
one
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
2,3,4,5,6,6-hexachloro-2,4-hexadiene-1-one
Quantity
4.5 g
Type
reactant
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[Cl-].[Ca+2].[Cl-].[C:4]([C:7]1[CH:11]=[CH:10][N:9]([S:12]([C:15]2[CH:21]=[CH:20][C:18]([CH3:19])=[CH:17][CH:16]=2)(=[O:14])=[O:13])[CH:8]=1)(=[O:6])[CH3:5].[Cl:22]C(=C(Cl)C(Cl)=C(Cl)C(Cl)Cl)C=O>CO>[Cl:22][CH2:5][C:4]([C:7]1[CH:11]=[CH:10][N:9]([S:12]([C:15]2[CH:21]=[CH:20][C:18]([CH3:19])=[CH:17][CH:16]=2)(=[O:14])=[O:13])[CH:8]=1)=[O:6] |f:0.1.2|

Inputs

Step One
Name
one
Quantity
100 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)C1=CN(C=C1)S(=O)(=O)C1=CC=C(C)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
2,3,4,5,6,6-hexachloro-2,4-hexadiene-1-one
Quantity
4.5 g
Type
reactant
Smiles
ClC(C=O)=C(C(=C(C(Cl)Cl)Cl)Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at ambient temperature during one night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux during 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude product (8.5 g) was dissolved in 15 cm3 of chloroform
FILTRATION
Type
FILTRATION
Details
filtered (the pentachlorophenol
CUSTOM
Type
CUSTOM
Details
separated on silica gel column (250 g; 60-200 82 m; eluting with 1-29-70 acetic acid-ethyl acetate-heptane; VR =650 cm3)

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C1=CN(C=C1)S(=O)(=O)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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